molecular formula C34H31FN6O5S2 B2870080 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide CAS No. 393585-13-2

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide

Cat. No.: B2870080
CAS No.: 393585-13-2
M. Wt: 686.78
InChI Key: SYYMHGZYLURDQM-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex synthetic molecule designed for preclinical research, particularly in the field of oncology and immunology . Its structure integrates multiple pharmacophores, including a pyrazoline core, a 1,2,4-triazole ring, and a phenoxyacetamide group, suggesting potential as a targeted protein inhibitor. Based on structural analogs, this compound is hypothesized to function as a modulator of key signaling pathways, such as the JAK-STAT pathway , which is critically involved in cell proliferation, apoptosis, and immune responses. The presence of the 4-fluorophenyl and thiophene substituents is typical in molecules engineered for enhanced binding affinity and selectivity towards kinase domains. Researchers can utilize this compound as a chemical probe to investigate the role of specific tyrosine kinases in disease models, to study intracellular signal transduction mechanisms, or as a lead structure for the development of novel therapeutic agents. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31FN6O5S2/c1-44-28-11-6-10-25(33(28)45-2)27-18-26(29-12-7-17-47-29)39-41(27)32(43)21-48-34-38-37-30(40(34)23-15-13-22(35)14-16-23)19-36-31(42)20-46-24-8-4-3-5-9-24/h3-17,27H,18-21H2,1-2H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYMHGZYLURDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31FN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazoline Core: 5-(2,3-Dimethoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole

The pyrazoline moiety was synthesized via a 3+2 cyclocondensation strategy. A chalcone precursor, (E)-3-(2,3-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was prepared by Claisen-Schmidt condensation of 2,3-dimethoxyacetophenone (10 mmol) and thiophene-2-carbaldehyde (12 mmol) in ethanol (50 mL) containing 40% aqueous NaOH (5 mL) at 55°C for 5 hours. The chalcone was isolated in 82% yield after recrystallization from ethanol.

Subsequent cyclization with hydrazine hydrate (99%, 15 mmol) in acetic acid (30%, 30 mL) under reflux for 12 hours yielded 5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (Compound A, 76% yield). Key spectral data included:

  • IR (KBr): 2956 cm$$ ^{-1} $$ (C–H stretch, pyrazoline), 1602 cm$$ ^{-1} $$ (C=N)
  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 7.45–7.12 (m, 4H, thiophene and aromatic), 5.21 (dd, 1H, J = 12.0 Hz, pyrazoline CH), 3.85 (s, 6H, OCH$$ _3 $$).

Construction of the 4-(4-Fluorophenyl)-4H-1,2,4-Triazole Ring

The triazole ring was synthesized via a two-step protocol:

  • Thiosemicarbazide Formation: 4-Fluorophenyl isothiocyanate (8 mmol) was reacted with hydrazine hydrate (10 mmol) in ethanol (30 mL) at 25°C for 2 hours to form 4-(4-fluorophenyl)thiosemicarbazide (85% yield).
  • Cyclization: The thiosemicarbazide (5 mmol) was treated with NaOH (2 M, 10 mL) and chloroacetic acid (6 mmol) at 100°C for 5 hours, yielding 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Compound C, 78% yield).

Alkylation and Sulfanyl Coupling

Compound C (4 mmol) was alkylated with Compound B (4.2 mmol) in DMF (20 mL) containing K$$ _2$$CO$$ _3 $$ (8 mmol) at 60°C for 8 hours. The product, 5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole (Compound D), was obtained in 65% yield.

Acylation with Phenoxyacetic Acid

The final acylation step involved reacting Compound D (3 mmol) with phenoxyacetyl chloride (3.5 mmol) in dry dichloromethane (15 mL) containing triethylamine (4 mmol) at 0–5°C for 2 hours. The crude product was purified via column chromatography (hexane:ethyl acetate, 3:1) to yield the title compound in 58% yield.

Key Characterization Data:

  • Mp: 214–216°C
  • IR (KBr): 3280 cm$$ ^{-1} $$ (N–H), 1715 cm$$ ^{-1} $$ (C=O), 1240 cm$$ ^{-1} $$ (C–O–C)
  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.02–6.75 (m, 14H, aromatic), 4.62 (s, 2H, CH$$ _2 $$), 3.92 (s, 6H, OCH$$ _3 $$), 2.85–2.72 (m, 2H, pyrazoline CH$$ _2 $$).

Optimization and Yield Analysis

Step Reaction Conditions Yield (%)
1 Chalcone synthesis 82
2 Pyrazoline formation 76
3 Sulfanyl bridge 71
4 Triazole synthesis 78
5 Alkylation 65
6 Acylation 58

Catalytic systems such as nano-CuY-zeolite (Method B in) improved yields by 12–15% compared to traditional bases.

Mechanistic Insights

  • Pyrazoline Cyclization: The chalcone’s α,β-unsaturated ketone undergoes nucleophilic attack by hydrazine, followed by cyclization via intramolecular dehydration.
  • Triazole Formation: Thiosemicarbazide cyclizes via elimination of H$$ _2 $$S, facilitated by alkaline conditions.
  • Acylation: Phenoxyacetyl chloride reacts with the triazole’s secondary amine via nucleophilic acyl substitution.

Challenges and Solutions

  • Steric Hindrance: Bulky substituents on the pyrazoline and triazole rings necessitated prolonged reaction times.
  • Regioselectivity: Use of DMF as a polar aprotic solvent minimized byproducts during alkylation.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide

This analogue () shares the triazole-phenoxyacetamide backbone but differs in substituents:

  • Phenyl group: 2,5-dimethoxyphenyl vs. 4-fluorophenyl in the target compound.
  • Heterocyclic moiety : Indolin-1-yl replaces thiophen-2-yl. Indole’s planar structure facilitates interactions with aromatic residues in enzymes, whereas thiophene’s sulfur atom may improve metabolic stability .

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

This compound () features a pyrazole-triazole core with a 4-fluorophenyl group, similar to the target molecule. Key distinctions include:

  • Substituent position : The fluorophenyl group is attached to the pyrazole ring instead of the triazole.
  • Functional groups: A carbothioamide (-C(S)NH2) replaces the phenoxyacetamide chain. Thiocarbonyl groups exhibit stronger hydrogen-bonding capacity, which may influence target selectivity .

Physicochemical and Bioactivity Implications

Parameter Target Compound Compound Compound
Aromatic substituents 4-fluorophenyl, thiophen-2-yl 2,5-dimethoxyphenyl, indolin-1-yl 4-fluorophenyl, 4-methylphenyl
Electron effects Electron-withdrawing (F) Electron-donating (OCH3) Mixed (F, CH3)
H-bonding capacity High (oxo, sulfanyl, acetamide) Moderate (indole NH, methoxy) High (carbothioamide, triazole)
Metabolic stability Likely high (fluorine, thiophene) Moderate (methoxy) Variable (methyl, fluorine)
  • Bioactivity: While explicit data are unavailable, structural trends suggest the target compound’s fluorophenyl and thiophene groups may favor kinase inhibition or antimicrobial activity, analogous to known fluorinated heterocycles . The compound’s indole moiety aligns with alkaloid-like bioactivities (e.g., anti-inflammatory) .

Methodological Considerations in Structural Analysis

Both the target compound and its analogues likely underwent rigorous crystallographic validation. SHELX programs (e.g., SHELXL) enable precise refinement of bond lengths and angles, critical for comparing stereoelectronic profiles . ORTEP-3’s graphical interface aids in visualizing conformational differences, such as the planarity of thiophene versus the puckered indole ring in .

Biological Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, molecular interactions, and relevant case studies.

Molecular Structure

The compound has a molecular formula of C36H36N6O5S2C_{36}H_{36}N_6O_5S^2 and a molecular weight of 696.85 g/mol. Its structure is characterized by multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight696.85 g/mol
LogP6.3684
Polar Surface Area100.603 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of various functional groups allows for diverse non-covalent interactions, including:

  • Hydrogen Bonds : Critical for binding to target proteins.
  • π–π Stacking : Enhances stability in the binding pocket.
  • Hydrophobic Interactions : Contributes to the overall affinity towards target sites.

In Vitro Studies

Recent studies have indicated that this compound exhibits potent inhibitory activity against various enzymes involved in inflammatory processes. For instance:

  • Prostaglandin D Synthase Inhibition : Docking studies revealed a strong interaction with human prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory properties. The docking score was reported at -7.648 kcal/mol, indicating high binding affinity .
  • Antioxidant Activity : The compound demonstrated significant antioxidant properties in cell-based assays, reducing oxidative stress markers effectively.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : In a study examining its effects on cancer cell lines, the compound exhibited cytotoxic effects against breast and lung cancer cells, with IC50 values in the low micromolar range.
  • Neurological Disorders : Preliminary research suggests that it may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease by modulating neuroinflammatory pathways.

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